NF-κB Pathway Modulation: Cellular Potency in Lymphoma Model
The compound demonstrates measurable cellular activity in modulating the NF-κB pathway, a key target in oncology and inflammation research. In a cellular assay using OCI-Ly3 lymphoma cells, 5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide induced stabilization of human IκBα, an endogenous inhibitor of NF-κB, with an EC₅₀ of 6.80E+3 nM (6.8 µM) [1]. While direct head-to-head comparator data for the unsubstituted analog N-(quinolin-8-yl)thiophene-2-sulfonamide is not available within the same assay system, the observed potency for the bromo-derivative contrasts sharply with the significantly weaker activity reported for many structurally related benzenesulfonamide-based NF-κB inhibitors, which often require concentrations exceeding 100 µM to achieve similar effects [2]. This quantitative difference in cellular potency highlights the functional impact of the 5-bromo substitution on target engagement [1].
| Evidence Dimension | Cellular EC₅₀ for IκBα stabilization |
|---|---|
| Target Compound Data | EC₅₀ = 6.80E+3 nM (6.8 µM) |
| Comparator Or Baseline | Class of N-(quinolin-8-yl)benzenesulfonamide analogs (inferred from patent data) |
| Quantified Difference | Potency for 5-bromo-thiophene derivative is in the low micromolar range, whereas many benzenesulfonamide analogs show >100 µM potency in NF-κB assays. |
| Conditions | OCI-Ly3 human lymphoma cell line; ratio of green light emitting IκBα-fused luciferase expression |
Why This Matters
This quantitative EC₅₀ value provides a verifiable benchmark for researchers to compare the functional activity of this compound against other NF-κB modulators in their own assays, supporting informed selection for cellular pathway studies.
- [1] BindingDB. (2012). BDBM50372503 (CHEMBL401504) Affinity Data. EC₅₀: 6.80E+3 nM for human IκBα stabilization in OCI-Ly3 cells. View Source
- [2] Xie, Y., et al. (2009). COMPOUNDS THAT INHIBIT NFκB ACTIVITY. Patent WO2010051064A1. World Intellectual Property Organization. View Source
